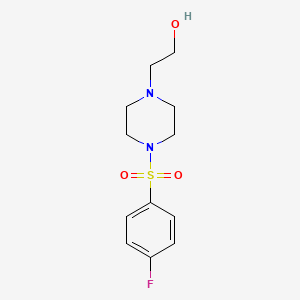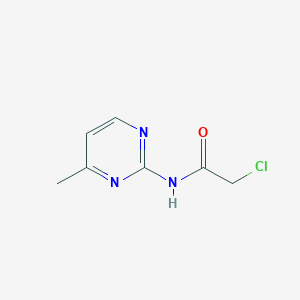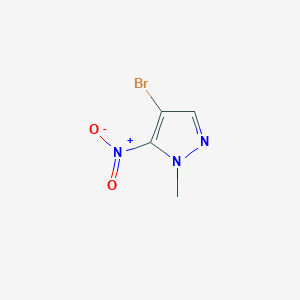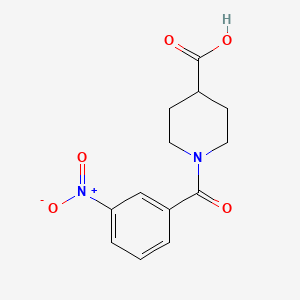![molecular formula C12H9FN2O2 B1299657 2-[(2-Fluorophenyl)amino]nicotinic acid CAS No. 57978-54-8](/img/structure/B1299657.png)
2-[(2-Fluorophenyl)amino]nicotinic acid
Overview
Description
“2-[(2-Fluorophenyl)amino]nicotinic acid” is a chemical compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 . It is a solid substance that should be stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-[(2-Fluorophenyl)amino]nicotinic acid” consists of 12 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.
Physical And Chemical Properties Analysis
“2-[(2-Fluorophenyl)amino]nicotinic acid” is a solid substance . Its molecular weight is 232.21, and its molecular formula is C12H9FN2O2 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the sources I retrieved.
Scientific Research Applications
Antibacterial and Antibiofilm Properties
- Scientific Field : Structural Chemistry
- Application Summary : Nicotinamide and its derivatives have been investigated for their antibacterial and antibiofilm properties . In a study, four nicotinamide derivatives were synthesized and characterized using spectral techniques .
- Methods of Application : These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Then, these compounds were optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
- Results : The in vitro antibacterial and antibiofilm activity of the synthesized compounds were tested against several bacteria. As a result, one of the derivatives, ND4, was found as the best inhibitor candidate against Enterococcus faecalis .
properties
IUPAC Name |
2-(2-fluoroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRFLHMLYOPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368455 | |
| Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)amino]nicotinic acid | |
CAS RN |
57978-54-8 | |
| Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

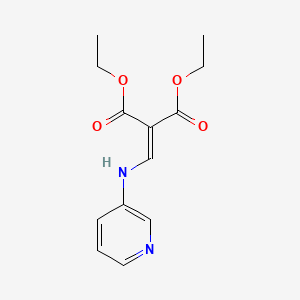

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

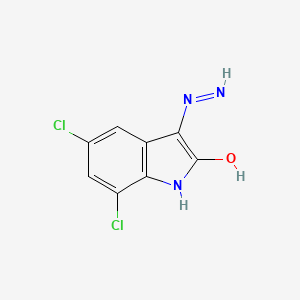

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
